

Comparative Analysis of 2-(Bromomethyl)-5-chlorobenzonitrile Derivatives: A Crystallographic Perspective

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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-chlorobenzonitrile

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular compounds is a cornerstone of rational drug design. This guide provides a comparative overview of the crystallographic data for derivatives related to **2-(bromomethyl)-5-chlorobenzonitrile**, offering insights into their solid-state conformations and intermolecular interactions. While specific crystallographic data for **2-(bromomethyl)-5-chlorobenzonitrile** is not readily available in public databases, this guide leverages data from closely related substituted benzonitriles to infer structural properties and guide future research.

Benzonitrile derivatives are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.^[1] The introduction of various substituents onto the benzonitrile scaffold allows for the fine-tuning of their chemical and biological properties. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these molecules, providing invaluable information on bond lengths, bond angles, and crystal packing, which are crucial for understanding structure-activity relationships.

Comparative Crystallographic Data

To provide a framework for understanding the structural characteristics of **2-(bromomethyl)-5-chlorobenzonitrile**, this section presents crystallographic data from related benzonitrile

derivatives. The electronic and steric effects of different substituents significantly influence the crystal lattice parameters.

Parameter	4-Amino-3,5-difluorobenzonitrile	2-Amino-4-chlorobenzonitrile	2-(4-Methylphenyl)benzonitrile
Chemical Formula	C ₇ H ₄ F ₂ N ₂	C ₇ H ₅ ClN ₂	C ₁₄ H ₁₁ N
Molecular Weight	154.12	152.58	193.24
Crystal System	Monoclinic	Triclinic	Orthorhombic
Space Group	P2 ₁ /n	P-1	Pna2 ₁
a (Å)	7.672(3)	3.8924(9)	7.6726(4)
b (Å)	6.096(2)	6.7886(15)	11.4037(5)
c (Å)	14.168(6)	13.838(3)	12.2426(5)
α (°)	90	77.559(16)	90
β (°)	99.13(3)	88.898(17)	90
γ (°)	90	83.021(17)	90
Volume (Å ³)	653.6(5)	352.51(14)	1071.18(9)
Z	4	2	4
Reference	[2]	[3]	[4]

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure, other spectroscopic and computational methods offer complementary information, especially when suitable crystals are challenging to obtain.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution, helping to determine the connectivity and chemical

environment of atoms.

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** Used to identify the functional groups present in a molecule. For benzonitrile derivatives, the characteristic $\text{C}\equiv\text{N}$ stretching vibration is a key diagnostic peak.[\[3\]](#)[\[5\]](#)
- **Mass Spectrometry (MS):** Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.
- **Computational Modeling:** Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties, which can be compared with experimental data.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Synthesis and Crystallization

The synthesis of benzonitrile derivatives can be achieved through various established methods, such as the Sandmeyer reaction, which involves the conversion of an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide reagent.[\[7\]](#)

General Crystallization Procedure: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, dichloromethane, and acetonitrile. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

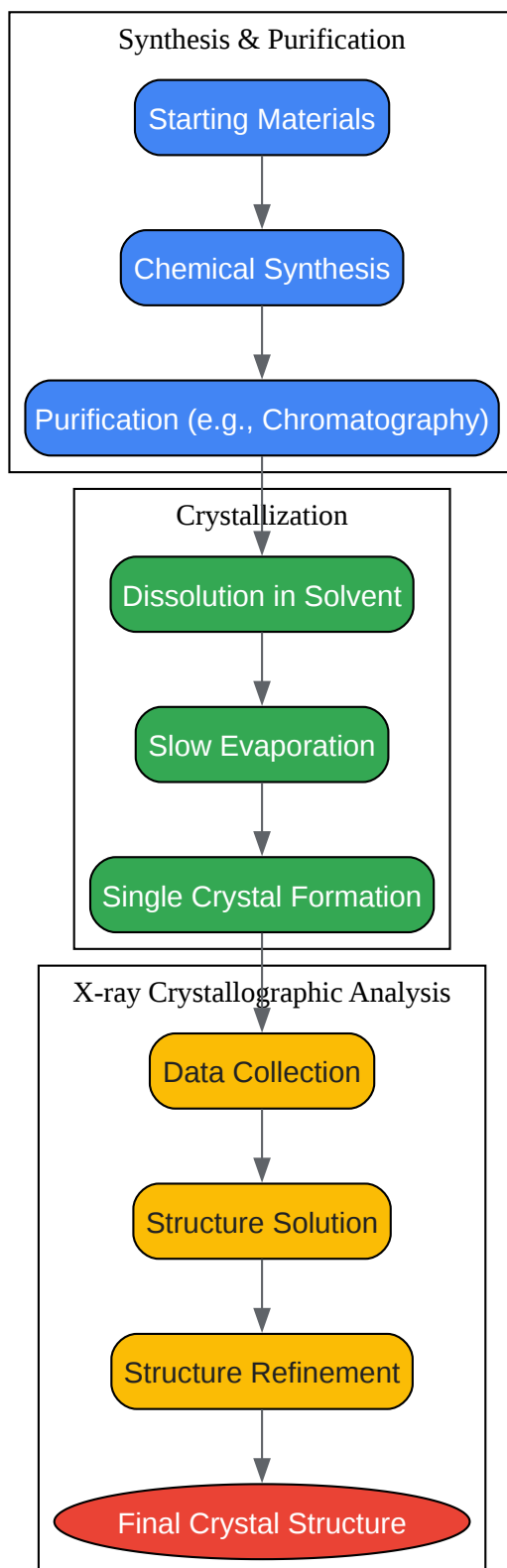
X-ray Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[\[4\]](#)
- **Structure Solution:** The collected diffraction data are used to solve the crystal structure, often using direct methods or Patterson methods.

- **Structure Refinement:** The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure. This process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.^[4]

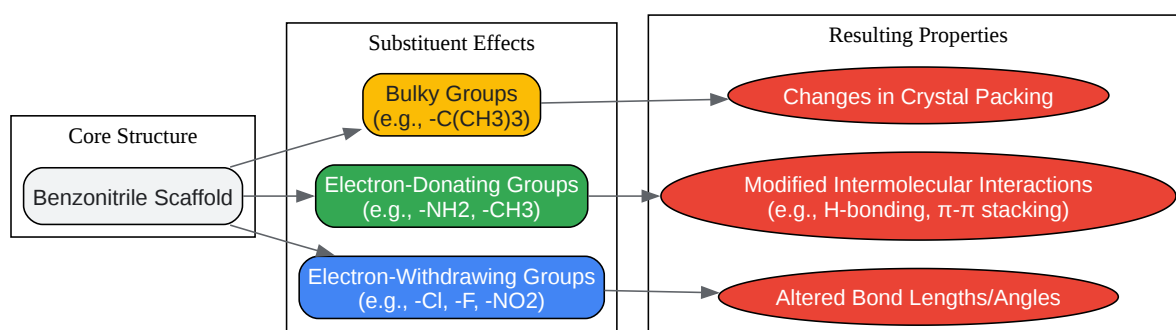
Visualizing the Workflow and Structural Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language.



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Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of benzonitrile derivatives.



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